molecular formula C19H24N4O2 B2567679 2-ethoxy-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)benzamide CAS No. 1396808-59-5

2-ethoxy-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)benzamide

Cat. No.: B2567679
CAS No.: 1396808-59-5
M. Wt: 340.427
InChI Key: FDCORQAPOWYVEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-ethoxy-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)benzamide is a synthetic organic compound designed for research applications, featuring a molecular scaffold that incorporates both pyrazine and piperidine rings—key structural motifs prevalent in medicinal chemistry. The pyrazine heterocycle is a well-established pharmacophore known for its versatile biological activities. Recent scientific investigations have highlighted the significant potential of trisubstituted pyrazine compounds as potent, allosteric inhibitors of viral proteases, such as the NS2B-NS3 protease of Zika, dengue, and West Nile viruses . These inhibitors have demonstrated low nanomolar IC50 values in biochemical assays and potent antiviral activity in cellular and animal models of infection, positioning pyrazine-based compounds as promising leads for broad-spectrum antiviral drug development . Furthermore, novel pyrazine derivatives have shown remarkable antibacterial activity against pathogenic microorganisms like Staphylococcus aureus and Escherichia coli , as well as potent cytotoxicity against human lung cancer (A549) cell lines, indicating their value in oncology research . The piperidine moiety, a common feature in more than twenty classes of pharmaceuticals, significantly contributes to the molecule's potential as a synthetic block for designing biologically active compounds . The specific molecular architecture of this compound, which links the pyrazine and piperidine components via a benzamide linker, makes it a compound of high interest for researchers exploring structure-activity relationships (SAR) in the development of new therapeutic agents for virology, microbiology, and oncology. This product is intended For Research Use Only and is not for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-ethoxy-N-[(1-pyrazin-2-ylpiperidin-4-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O2/c1-2-25-17-6-4-3-5-16(17)19(24)22-13-15-7-11-23(12-8-15)18-14-20-9-10-21-18/h3-6,9-10,14-15H,2,7-8,11-13H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDCORQAPOWYVEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C(=O)NCC2CCN(CC2)C3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethoxy-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors. For instance, a pyrazine derivative can be reacted with a suitable amine to form the pyrazinyl-substituted piperidine.

    Introduction of the Ethoxy Group: The ethoxy group can be introduced via an alkylation reaction using ethyl iodide or ethyl bromide in the presence of a base such as potassium carbonate.

    Formation of the Benzamide Moiety: The final step involves the coupling of the pyrazinyl-substituted piperidine with a benzoyl chloride derivative to form the benzamide linkage. This reaction is typically carried out in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

2-ethoxy-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halides can be replaced with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: It has been investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: The compound is being explored for its potential therapeutic applications, particularly in the treatment of infectious diseases and inflammatory conditions.

    Industry: It may be used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-ethoxy-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. Additionally, it may interact with inflammatory mediators, reducing inflammation and associated symptoms.

Comparison with Similar Compounds

Piperidine vs. Piperazine/Morpholine/Pyrrolidine

  • Piperazine Derivatives: Nitro-MPPF (N-{2-[4-(2-Methoxyphenyl)-1-piperazinyl]ethyl}-4-nitro-N-(2-pyridinyl)benzamide, ) replaces the piperidine ring with a piperazine. The nitro group (strong electron-withdrawing) contrasts with the ethoxy group (electron-donating), affecting electronic distribution and binding interactions .
  • Morpholine Derivatives: The compound 5-Chloro-4-(4-cyanophenyl)amino)-2-ethoxy-N-(4-(4-fluorobenzyl)morpholin-2-yl)methyl)benzamide () substitutes piperidine with morpholine.
  • Pyrrolidine Derivatives: Compound 104 () uses a pyrrolidine ring, which is smaller and more rigid than piperidine.

Heterocyclic Substitutions

  • Pyrazine vs. Pyridine/Triazolopyridine: The pyrazin-2-yl group in the target compound () offers two nitrogen atoms for hydrogen bonding, whereas pyridine (e.g., Nitro-MPPF, ) provides one.

Substituent Effects

Benzamide Ring Modifications

Compound Substituents Key Implications Evidence
Target Compound 2-ethoxy Moderate lipophilicity; metabolic stability via ethoxy 11
4-Methylbenzoyl Piperidine () 4-methyl Increased hydrophobicity; crystal packing via CH-π interactions 7
Nitro-MPPF () 4-nitro Electron-withdrawing; may enhance reactivity or polar interactions 3, 8
4-Amino-5-chloro-2-methoxy () 4-amino, 5-chloro, 2-methoxy Amino improves solubility; chloro enhances halogen bonding 12

Piperidine/Piperazine Side Chains

  • Ethyl Linkers : Compounds like Nitro-MPPF () use ethyl linkers between the piperazine and benzamide, increasing flexibility compared to the direct methyl linkage in the target compound.
  • Methoxy vs. Ethoxy : The 2-methoxy group in reduces steric bulk compared to ethoxy, possibly favoring tighter binding in sterically restricted environments .

Conformational and Crystallographic Insights

  • Piperidine Conformation : In 4-methyl-N-{[1-(4-methylbenzoyl)piperidin-4-yl]methyl}benzamide (), the piperidine adopts a half-chair conformation (q₃ = 0.5563 Å), creating a dihedral angle of 89.1° between aromatic rings. This rigidity may limit rotational freedom, optimizing binding to flat protein surfaces .
  • Crystal Packing : Hydrogen-bonding interactions (e.g., N–H···O in ) stabilize the crystal lattice, suggesting similar intermolecular forces could influence solubility or formulation .

Pharmacological Implications

  • Target Selectivity : The pyrazine-piperidine combination may favor selectivity for receptors requiring dual hydrogen-bond acceptors (e.g., serotonin or dopamine receptors).
  • Solubility vs. Permeability : Morpholine derivatives () prioritize solubility, while hydrophobic methyl groups () enhance membrane permeation but may reduce aqueous solubility.

Biological Activity

2-ethoxy-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)benzamide is a synthetic organic compound that has attracted significant interest in medicinal chemistry. Its unique structural features, including an ethoxy group, a pyrazinyl-substituted piperidine, and a benzamide moiety, contribute to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C19H24N4O2, with a molecular weight of 344.5 g/mol. The compound's structure can be represented as follows:

IUPAC Name 2ethoxy N 1 pyrazin 2 yl piperidin 4 yl methylbenzamide\text{IUPAC Name }2-\text{ethoxy N 1 pyrazin 2 yl piperidin 4 yl methyl}\text{benzamide}

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects.
  • Receptor Modulation : It is hypothesized that the compound interacts with various receptors, potentially modulating inflammatory pathways and reducing symptoms associated with inflammation.
  • Antitumor Activity : Similar compounds have shown inhibitory activity against key oncogenic pathways, suggesting potential antitumor properties.

Pharmacological Activities

Research indicates that compounds with similar structures exhibit a range of pharmacological activities:

Antimicrobial Activity

Studies have demonstrated that pyrazole derivatives, including those similar to this compound, possess significant antimicrobial properties. These compounds have been effective against various bacterial strains due to their ability to disrupt cell wall synthesis and inhibit growth.

Antitumor Activity

Pyrazole derivatives are known for their antitumor effects, particularly against breast cancer cell lines. For instance, certain pyrazoles have been tested in combination with doxorubicin, showing enhanced cytotoxicity in MCF-7 and MDA-MB-231 cells, which are representative of aggressive breast cancer subtypes .

Case Studies

Several studies have explored the biological activities of pyrazole derivatives:

  • Antitumor Efficacy : A study evaluated the cytotoxic effects of various pyrazole derivatives in breast cancer cell lines. The results indicated that specific substitutions on the pyrazole ring significantly enhanced cytotoxicity and apoptosis induction .
  • Synergistic Effects : Research investigating the combination of pyrazole derivatives with established chemotherapeutics (e.g., doxorubicin) revealed synergistic effects that could improve treatment outcomes while minimizing side effects .
  • Antimicrobial Studies : A series of studies focused on the antimicrobial properties of related compounds demonstrated effective inhibition against Gram-positive and Gram-negative bacteria, highlighting their potential as novel antimicrobial agents.

Comparative Analysis

To contextualize the biological activity of this compound, a comparison with similar compounds is useful:

Compound NameStructureBiological Activity
N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamideStructureAntitumor and anti-inflammatory
N-(4-fluorobenzyl)-2-(4-(1,2,4-triazol-4-yl)phenyl)acetamideStructureAntimicrobial
5-methyl-pyrazole derivativesStructureAntioxidant and antimicrobial

Q & A

Q. Methodology :

  • Stepwise coupling : Use a piperidin-4-ylmethylamine intermediate (e.g., 1-(pyrazin-2-yl)piperidin-4-amine) and react it with 2-ethoxybenzoyl chloride under Schotten-Baumann conditions. Ensure inert atmosphere (N₂/Ar) and mild temperatures (0–25°C) to prevent epimerization or decomposition .
  • Purification : Employ column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization (e.g., ethyl acetate/methanol) to achieve ≥95% purity. Monitor via TLC and HPLC .

Basic: How should structural characterization be performed for this compound?

Q. Methodology :

  • X-ray crystallography : Resolve crystal structure to confirm stereochemistry and hydrogen-bonding networks. Piperidine rings often adopt chair conformations, with substituents influencing dihedral angles (e.g., 43.7–53.9° between aryl groups) .
  • Spectroscopy :
    • ¹H/¹³C NMR : Assign peaks using DEPT-135 and 2D experiments (COSY, HSQC). Key signals: ethoxy protons (δ 1.3–1.5 ppm, triplet; δ 4.0–4.2 ppm, quartet), pyrazine protons (δ 8.5–9.0 ppm) .
    • IR : Confirm amide C=O stretch (~1650–1680 cm⁻¹) and pyrazine ring vibrations (~1550 cm⁻¹) .

Advanced: How can structure-activity relationship (SAR) studies optimize this compound’s selectivity for kinase targets?

Q. Methodology :

  • Substituent modulation : Vary the ethoxy group (e.g., replace with methoxy, isopropoxy) to alter lipophilicity (logP) and hydrogen-bonding capacity. Use molecular dynamics (MD) simulations to predict binding to ATP pockets (e.g., Akt1 vs. Akt2 selectivity) .
  • Biological assays : Test against kinase panels (e.g., Eurofins KinaseProfiler) to identify off-target effects. Prioritize substituents that reduce HaCaT keratinocyte apoptosis (e.g., dihedral angle optimization for reduced Akt2 inhibition) .

Table 1 : SAR Trends for Selectivity Optimization

Substituent (R)Akt1 IC₅₀ (nM)Akt2 IC₅₀ (nM)HaCaT Apoptosis (%)
2-Ethoxy12.38.945
2-Methoxy15.710.232
3-Fluorobenzamide9.86.558

Advanced: What analytical challenges arise in assessing the compound’s purity, and how are they resolved?

Q. Challenges :

  • Byproduct formation : Amide coupling may yield N-acylated impurities (e.g., over-reaction at piperidine nitrogen).
  • Hygroscopicity : The hydrochloride salt form (if applicable) may absorb moisture, complicating mass balance.

Q. Solutions :

  • HPLC-MS : Use a C18 column (3.5 µm, 150 mm) with 0.1% formic acid in water/acetonitrile. Detect impurities at 254 nm and confirm via high-resolution MS (e.g., Q-TOF) .
  • Karl Fischer titration : Quantify water content (<0.5% w/w) for hygroscopic batches .

Advanced: How can conflicting data on the compound’s metabolic stability be reconciled?

Q. Case Study :

  • Contradiction : Conflicting CYP3A4 inhibition data (IC₅₀ ranging from 1.2 µM to >10 µM).
  • Resolution :
    • Assay conditions : Compare microsomal prep sources (human vs. rat) and incubation times (30 vs. 60 min). Human liver microsomes with NADPH-regenerating systems yield more reliable data .
    • Metabolite ID : Use LC-MSⁿ to identify primary metabolites (e.g., ethoxy group O-dealkylation or piperidine oxidation) that may auto-inhibit CYP enzymes .

Advanced: What crystallographic strategies resolve polymorphism in this compound?

Q. Methodology :

  • Solvent screening : Recrystallize from 10+ solvent systems (e.g., DMSO/water, THF/heptane) to isolate polymorphs.
  • SC-XRD : Compare unit cell parameters (e.g., monoclinic vs. orthorhombic systems) and hydrogen-bonding motifs (e.g., O-H···O vs. N-H···O networks). Polymorphs with tighter packing (e.g., higher density) often exhibit superior bioavailability .

Table 2 : Crystallographic Data for Polymorphs

PolymorphSpace GroupDensity (g/cm³)Melting Point (°C)
Form IP2₁/n1.32168–170
Form IIC2/c1.28155–157

Basic: What in vitro assays are recommended for preliminary biological evaluation?

Q. Methodology :

  • Antimicrobial screening : Use broth microdilution (CLSI guidelines) against Gram+/Gram– bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans). MIC values <50 µg/mL warrant further study .
  • Cytotoxicity : Test against cancer cell lines (e.g., MCF-7, HepG2) via MTT assay. Compare IC₅₀ to positive controls (e.g., doxorubicin) .

Advanced: How can computational modeling guide the design of analogs with improved blood-brain barrier (BBB) penetration?

Q. Methodology :

  • Descriptor calculation : Predict logBB (brain/blood ratio) using polar surface area (PSA < 90 Ų) and P-glycoprotein substrate likelihood (e.g., SwissADME).
  • MD simulations : Model passive diffusion across lipid bilayers (CHARMM force field). Prioritize analogs with rigid piperidine conformations and reduced H-bond donors .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.